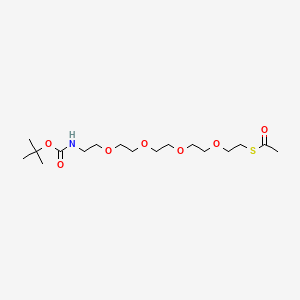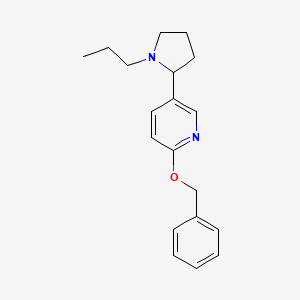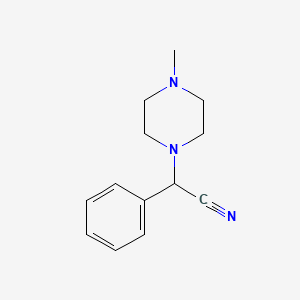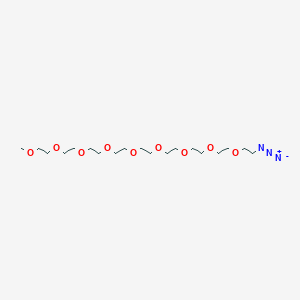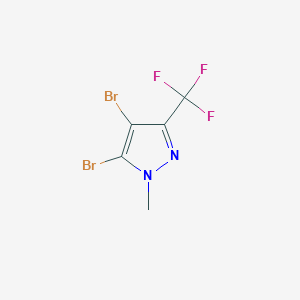
2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride is a coordination compound that features a ruthenium center coordinated to two pyrazine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride typically involves the reaction of ruthenium precursors with pyrazine ligands under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with pyrazine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, which may alter its electronic and photophysical properties.
Reduction: Reduction reactions can convert the ruthenium center to lower oxidation states, affecting its reactivity and coordination environment.
Substitution: Ligand substitution reactions can occur, where the pyrazine ligands are replaced by other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands such as bipyridine or phenanthroline, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For
Propiedades
Fórmula molecular |
C8H9Cl2N4Ru |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
pyrazine;2H-pyrazin-2-ide;ruthenium(1+);dihydrochloride |
InChI |
InChI=1S/C4H4N2.C4H3N2.2ClH.Ru/c2*1-2-6-4-3-5-1;;;/h1-4H;1-3H;2*1H;/q;-1;;;+1 |
Clave InChI |
AMQBLPHCEUYUDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=N1.C1=CN=[C-]C=N1.Cl.Cl.[Ru+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



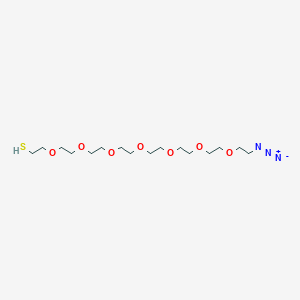
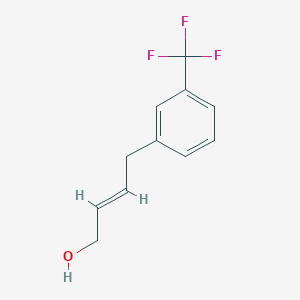
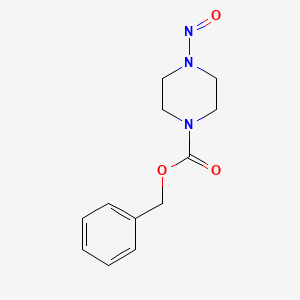



![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)
